![molecular formula C17H15ClO3 B2600046 3-(4-Chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one CAS No. 177900-49-1](/img/structure/B2600046.png)
3-(4-Chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one
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Description
3-(4-Chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one, or 3-CP-DMP, is an organochlorine compound with potential applications in the fields of medicine, agriculture, and industry. It has been studied extensively for its potential to act as an insecticide, herbicide, and fungicide. In addition, 3-CP-DMP has been shown to have antiviral and antibacterial properties, suggesting its potential for use as a pharmaceutical agent. While the exact mechanism of action of 3-CP-DMP is still unknown, its structure and chemical properties suggest that it could be a powerful and versatile compound.
Scientific Research Applications
- Chalcones have been investigated for their potential anti-inflammatory, antioxidant, anticancer, and antimicrobial activities .
- Modifications of the chalcone scaffold can enhance selectivity and efficacy against specific cancer types .
- Researchers use chalcones as starting materials for synthesizing flavonoids, which have diverse biological activities .
Medicinal Chemistry and Drug Development
Anticancer Agents
Antioxidant Properties
Anti-Inflammatory Effects
Natural Product Synthesis
Material Science and Photophysics
These applications highlight the versatility of chalcones and their potential impact across scientific disciplines. Researchers continue to explore novel derivatives and applications, making chalcones an exciting area of study . If you’d like more information or additional applications, feel free to ask!
properties
IUPAC Name |
3-(4-chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO3/c1-20-16-10-6-13(11-17(16)21-2)15(19)9-5-12-3-7-14(18)8-4-12/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAYGIKWBKGYJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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